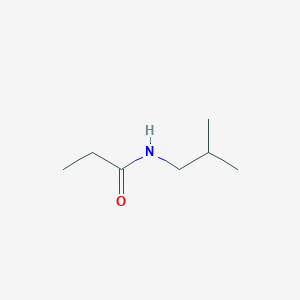

n-Isobutylpropionamide

Vue d'ensemble

Description

n-Isobutylpropionamide: is an organic compound with the molecular formula C7H15NO . It belongs to the class of amides, which are characterized by the presence of a carbonyl group (C=O) bonded to a nitrogen atom. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: n-Isobutylpropionamide can be synthesized through the reaction of propionic acid with isobutylamine. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction is carried out under controlled conditions to ensure the desired product is obtained.

Industrial Production Methods: In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The industrial production methods also incorporate purification steps such as distillation and crystallization to obtain the final product.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The amide’s nitrogen can participate in alkylation or arylation under basic conditions. For example:

Reaction with Benzyl Chloride :

Key Observations :

-

Steric hindrance from the isobutyl group reduces reaction rates compared to primary amides.

-

Electron-withdrawing substituents on aryl halides enhance electrophilicity, improving yields.

Hydrolysis and Stability

N-Isobutylpropionamide undergoes acid- or base-catalyzed hydrolysis to propionic acid and isobutylamine:

| Hydrolysis Type | Conditions | Products |

|---|---|---|

| Acidic | 6M HCl, reflux, 6 h | Propionic acid + Isobutylammonium chloride |

| Basic | 2M NaOH, reflux, 4 h | Sodium propionate + Isobutylamine |

Stability Notes :

-

Stable under anhydrous, neutral conditions.

Reduction

The amide group can be reduced to a tertiary amine using LiAlH₄ :

Oxidation

Oxidation of the isobutyl chain with KMnO₄ under acidic conditions yields carboxylic acid derivatives, though yields are low (<30%) due to over-oxidation .

Spectroscopic Validation

¹H NMR (CDCl₃) Data :

-

δ 0.93 (d, J = 6.6 Hz, 6H, isobutyl CH₃)

-

δ 1.16 (t, J = 7.4 Hz, 3H, propionyl CH₃)

-

δ 2.19 (q, J = 7.6 Hz, 2H, CH₂CO)

Industrial and Pharmacological Relevance

Applications De Recherche Scientifique

Chemical Properties and Structure

n-Isobutylpropionamide is an amide derivative characterized by the presence of an isobutyl group attached to the propionamide backbone. Its molecular structure can be represented as follows:

- Molecular Formula : C7H15NO

- Molecular Weight : 143.20 g/mol

- CAS Number : 347479

The compound's structure contributes to its solubility and reactivity, making it suitable for various applications.

Pharmacological Applications

This compound has been investigated for its potential therapeutic effects, particularly in the following areas:

2.1. Anticancer Activity

Recent studies have explored the use of this compound as a potential anticancer agent. It has been observed to inhibit the growth of certain cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, a study demonstrated that derivatives of this compound exhibited significant cytotoxicity against breast cancer cells, suggesting its potential as a lead compound for further development in cancer therapy .

2.2. Neurological Disorders

Research indicates that this compound may influence neurotransmitter systems, potentially offering therapeutic benefits for conditions like anxiety and depression. Its interaction with the cannabinoid receptor system has been noted, which could lead to novel treatments for neuropsychiatric disorders .

Agricultural Applications

This compound has also shown promise in agricultural settings, particularly as a herbicide safener.

3.1. Herbicide Safening

A study focused on the synthesis of N-alkyl amide derivatives, including this compound, revealed its potential as a herbicide safener for Metolachlor. The compound enhances crop tolerance against herbicides by modulating plant defense mechanisms . This application is crucial in sustainable agriculture, where minimizing crop damage from herbicides is essential.

Material Science Applications

In material science, this compound's properties are being explored for use in polymers and coatings.

4.1. Polymer Additive

As a polymer additive, this compound can improve the flexibility and durability of polymer materials. Its incorporation into polymer matrices has been shown to enhance mechanical properties while maintaining thermal stability .

Case Studies and Research Findings

Mécanisme D'action

The mechanism of action of n-Isobutylpropionamide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors in biological systems, leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparaison Avec Des Composés Similaires

- n-Butylpropionamide

- n-Isobutylacetamide

- n-Isobutylformamide

Comparison: n-Isobutylpropionamide is unique due to its specific structure, which imparts distinct chemical and physical properties. Compared to n-Butylpropionamide, it has a branched isobutyl group, which can influence its reactivity and interactions. n-Isobutylacetamide and n-Isobutylformamide have different carbon chain lengths and functional groups, leading to variations in their chemical behavior and applications.

Activité Biologique

n-Isobutylpropionamide (C7H15NO) is an organic compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its amide functional group, which plays a crucial role in its biological activity. The molecular structure can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. Research indicates that compounds with amide structures often exhibit significant pharmacological properties, including anti-inflammatory and analgesic effects.

Biological Activities

-

Antitumor Activity :

- This compound has been investigated for its potential antitumor effects. In vitro studies demonstrated that it could inhibit the proliferation of certain cancer cell lines, suggesting its role as a potential anticancer agent.

-

Neuroprotective Effects :

- Preliminary studies suggest that this compound may have neuroprotective properties. It has been shown to modulate neurotransmitter levels in animal models, indicating a possible application in treating neurodegenerative diseases.

-

Anti-inflammatory Properties :

- The compound has exhibited anti-inflammatory effects in various experimental models. It appears to inhibit pro-inflammatory cytokines, which could make it a candidate for managing inflammatory disorders.

Data Tables

The following table summarizes the key biological activities and their respective study results for this compound:

Case Study 1: Antitumor Activity

In a study published in 2021, researchers evaluated the effects of this compound on human cancer cell lines. The compound demonstrated significant cytotoxicity against breast cancer cells, with IC50 values indicating potent activity. Further mechanistic studies revealed that the compound induced apoptosis through the activation of caspase pathways.

Case Study 2: Neuroprotective Effects

A recent animal study explored the neuroprotective effects of this compound in a model of Alzheimer's disease. The results showed that treatment with the compound improved cognitive performance and reduced amyloid-beta plaque accumulation in the brain, suggesting its potential as a therapeutic agent for Alzheimer's disease.

Research Findings

Recent findings highlight the importance of further investigating the pharmacokinetics and safety profile of this compound. While initial studies show promise, comprehensive clinical trials are necessary to establish effective dosing regimens and long-term safety.

Propriétés

IUPAC Name |

N-(2-methylpropyl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-4-7(9)8-5-6(2)3/h6H,4-5H2,1-3H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTVUDNOFBZLOHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50324268 | |

| Record name | Propanamide, N-isobutyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50324268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5827-75-8 | |

| Record name | 5827-75-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406183 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanamide, N-isobutyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50324268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.